molecular formula C22H22N4O2S2 B2711185 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034399-82-9

3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2711185
CAS No.: 2034399-82-9
M. Wt: 438.56
InChI Key: XSIIJENJXHZZSX-UHFFFAOYSA-N
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Description

3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S2 and its molecular weight is 438.56. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

  • Formation of Oxadiazole Ring: : Starting with the reaction between hydrazides and carboxylic acids in the presence of dehydrating agents to form the 1,2,4-oxadiazole ring.

  • Quinazolinone Formation: : Condensing anthranilic acid derivatives with various reagents to form the quinazolinone scaffold.

  • Thioether Linkage: : Connecting the oxadiazole moiety to the quinazolinone structure via a thioether bond, facilitated by thionyl chloride or other activating agents.

  • Butyl Group Introduction: : Introducing the butyl group through alkylation reactions using butyl halides under basic conditions.

Industrial Production Methods: Industrial production may involve:

  • Batch Processes: : Employing large reactors to facilitate multi-step synthesis.

  • Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions:

  • Oxidation: : Reaction with oxidizing agents, leading to potential formation of sulfoxides or sulfones.

  • Reduction: : Reduction using agents like hydrogen in the presence of palladium to yield thiols or sulfides.

  • Substitution: : Nucleophilic substitution on the aromatic ring or at the thioether linkage.

Common Reagents and Conditions

  • Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Nucleophiles such as amines or thiols in polar solvents.

Major Products

  • Sulfoxides/Sulfones: : From oxidation.

  • Thiols/Sulfides: : From reduction.

  • Substituted Aromatics: : From nucleophilic substitution.

Scientific Research Applications: In scientific research, 3-butyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is explored for its:

  • Biological Activity: : Potential as an anti-inflammatory, anticancer, or antimicrobial agent.

  • Chemical Probes: : Used in studies to understand molecular mechanisms and pathways.

  • Material Science: : Development of advanced materials due to its unique electronic and structural properties.

Mechanism of Action: The compound's mechanism of action may involve:

  • Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.

  • Pathways: : Altering signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds: Compared to other quinazolinone derivatives:

  • Structural Uniqueness: : Combination of oxadiazole, quinazolinone, and thioether moieties.

  • Biological Activity: : Exhibits distinct activity profiles compared to other similar compounds such as 2-mercapto-3-phenylquinazolin-4(3H)-one.

List of Similar Compounds

  • 2-mercapto-3-phenylquinazolin-4(3H)-one

  • 3-butyl-2-mercaptoquinazolin-4(3H)-one

  • 2-((4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylthioquinazolin-4(3H)-one

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Properties

IUPAC Name

3-butyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-3-4-13-26-21(27)17-7-5-6-8-18(17)23-22(26)30-14-19-24-20(25-28-19)15-9-11-16(29-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIIJENJXHZZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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